1-Bromo-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene
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Overview
Description
1-Bromo-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is an organic compound characterized by the presence of a bromine atom and a tetrafluorinated phenylethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene typically involves the bromination of 4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene. This can be achieved through electrophilic aromatic substitution reactions using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenolic derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Phenolic compounds.
Reduction Products: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Bromo-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the bromine and tetrafluorinated groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include modulation of enzymatic activity, alteration of signal transduction processes, and changes in cellular metabolism.
Comparison with Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-2,3,4,5-tetrafluorobenzene
- 1-Bromo-3-(trifluoromethoxy)benzene
Comparison: 1-Bromo-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is unique due to the presence of both bromine and a tetrafluorinated phenylethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
40396-59-6 |
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Molecular Formula |
C14H9BrF4 |
Molecular Weight |
333.12 g/mol |
IUPAC Name |
1-bromo-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H9BrF4/c15-12-8-6-11(7-9-12)14(18,19)13(16,17)10-4-2-1-3-5-10/h1-9H |
InChI Key |
HWZCDPCHNPDXPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Br)(F)F)(F)F |
Origin of Product |
United States |
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